molecular formula C15H23N5O B7087726 N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide

N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B7087726
M. Wt: 289.38 g/mol
InChI Key: HHZQRGPDUSYOEK-UHFFFAOYSA-N
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Description

N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a piperidine ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-16-14(21)12-6-10-20(11-12)13-5-7-17-15(18-13)19-8-3-2-4-9-19/h5,7,12H,2-4,6,8-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZQRGPDUSYOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(C1)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine and pyrrolidine moieties. Key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines with formamidine derivatives under acidic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by methylation to introduce the N-methyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide: shares structural similarities with other pyrimidine and piperidine derivatives.

    Pyrimidine-based drugs: Such as 5-fluorouracil, used in cancer treatment.

    Piperidine derivatives: Such as piperidine itself, used as a precursor in the synthesis of various pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific pharmacological properties not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

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